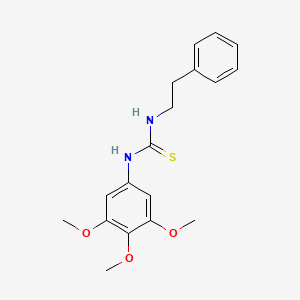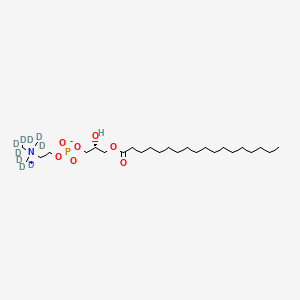
Stearoyl L-alpha-Lysolecithin-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearoyl L-alpha-Lysolecithin-d9 is a bioactive lysophosphatidylcholine derivative. It is a deuterated form of Stearoyl L-alpha-Lysolecithin, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearoyl L-alpha-Lysolecithin-d9 typically involves the esterification of L-alpha-Lysolecithin with stearic acid in the presence of deuterated reagents. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Stearoyl L-alpha-Lysolecithin-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique properties and applications in different scientific fields .
Scientific Research Applications
Stearoyl L-alpha-Lysolecithin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry and as a reagent in synthetic chemistry.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including respiratory and cardiovascular conditions.
Industry: Utilized in the development of liposomes and micelles for drug delivery systems.
Mechanism of Action
The mechanism of action of Stearoyl L-alpha-Lysolecithin-d9 involves its interaction with cell membranes and signaling pathways. It is known to modulate the activity of various enzymes and receptors, influencing cellular processes such as inflammation, apoptosis, and lipid metabolism. The molecular targets include phospholipase A2, which plays a key role in the production of lysophosphatidylcholine derivatives .
Comparison with Similar Compounds
Similar Compounds
Stearoyl L-alpha-Lysolecithin: The non-deuterated form of the compound.
Palmitoyl L-alpha-Lysolecithin: Another lysophosphatidylcholine derivative with a palmitic acid moiety.
Oleoyl L-alpha-Lysolecithin: A lysophosphatidylcholine derivative with an oleic acid moiety
Uniqueness
Stearoyl L-alpha-Lysolecithin-d9 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable in research applications where precise molecular analysis is required .
Properties
Molecular Formula |
C26H54NO7P |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1/i2D3,3D3,4D3 |
InChI Key |
IHNKQIMGVNPMTC-NRIQSBGDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


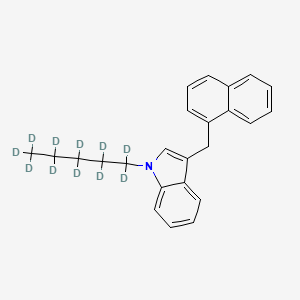
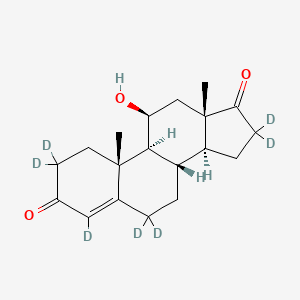


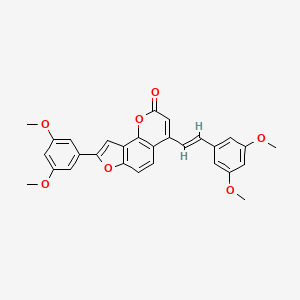
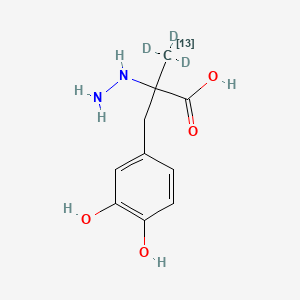
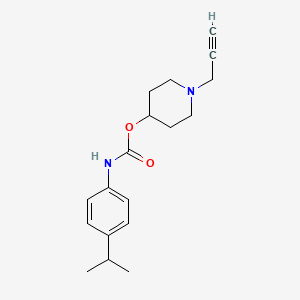

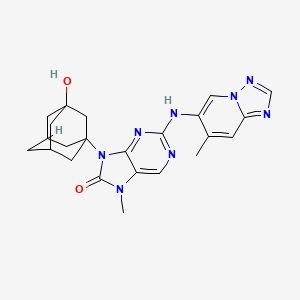

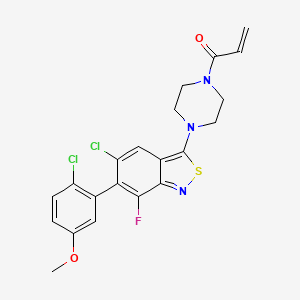
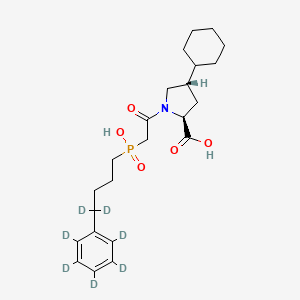
![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
